molecular formula C22H32Cl2N2O2 B4948524 1-(4-benzyl-1-piperazinyl)-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride

1-(4-benzyl-1-piperazinyl)-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride

Cat. No.: B4948524
M. Wt: 427.4 g/mol
InChI Key: IMJIJLMOCLYNFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-benzyl-1-piperazinyl)-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It has been studied extensively for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

1-(4-benzyl-1-piperazinyl)-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride acts as a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic and mesocortical areas of the brain. By blocking the activity of this receptor, this compound reduces the release of dopamine in these areas, leading to a decrease in the rewarding effects of drugs of abuse and a reduction in the symptoms of schizophrenia and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It reduces the release of dopamine in the mesolimbic and mesocortical areas of the brain, which leads to a decrease in the rewarding effects of drugs of abuse. It also reduces the symptoms of schizophrenia and Parkinson's disease by blocking the activity of the dopamine D3 receptor.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-benzyl-1-piperazinyl)-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor, without affecting other dopamine receptors. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several future directions for the study of 1-(4-benzyl-1-piperazinyl)-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride. One area of research is the development of more potent analogs of this compound, which may have greater therapeutic potential. Another area of research is the study of the long-term effects of blocking the dopamine D3 receptor, particularly in the context of drug addiction and Parkinson's disease. Additionally, the potential use of this compound in combination with other drugs for the treatment of these disorders is an area of interest for future research.
Conclusion:
This compound is a selective antagonist of the dopamine D3 receptor, which has been studied extensively for its potential therapeutic applications in various neurological disorders. Its mechanism of action involves blocking the activity of the dopamine D3 receptor, leading to a decrease in the rewarding effects of drugs of abuse and a reduction in the symptoms of schizophrenia and Parkinson's disease. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for the study of this compound, including the development of more potent analogs and the study of its long-term effects.

Synthesis Methods

1-(4-benzyl-1-piperazinyl)-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride is synthesized through a multistep process involving the reaction of piperazine with benzyl chloride, followed by the reaction of the resulting compound with 2,5-dimethylphenol and then with isopropanol. The final product is obtained through a salt formation reaction with hydrochloric acid.

Scientific Research Applications

1-(4-benzyl-1-piperazinyl)-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders, including drug addiction, schizophrenia, and Parkinson's disease. It has been shown to selectively target the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2.2ClH/c1-18-8-9-19(2)22(14-18)26-17-21(25)16-24-12-10-23(11-13-24)15-20-6-4-3-5-7-20;;/h3-9,14,21,25H,10-13,15-17H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJIJLMOCLYNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.